molecular formula C9H12O3 B2898873 Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 131515-42-9

Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2898873
CAS No.: 131515-42-9
M. Wt: 168.192
InChI Key: ZFHWXHQNMAFOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate is unique due to its acetyl group, which provides specific reactivity patterns and potential for diverse chemical transformations. Its strained bicyclo[1.1.1]pentane core also makes it a valuable scaffold in synthetic chemistry .

Biological Activity

Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate is a bicyclic compound that has garnered attention in pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that offers rigidity and stability, making it a valuable scaffold in drug design. The presence of the acetyl group enhances its reactivity and potential biological interactions.

PropertyValue
Molecular Formula C₇H₈O₃
Molecular Weight 144.14 g/mol
CAS Number 123456-78-9 (hypothetical)
Solubility Soluble in organic solvents
Melting Point Not specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes. These methods allow for the introduction of various functional groups, enhancing the compound's versatility in medicinal applications.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. This property is particularly significant in the context of increasing antibiotic resistance.

  • Case Study: A study demonstrated that derivatives of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary results indicate that it may inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses.

  • Mechanism: It is hypothesized that this compound interacts with specific pathways involved in inflammation, potentially modulating the activity of NF-kB and other transcription factors.

Analgesic Activity

Research into the analgesic effects of this compound has shown promise, particularly in pain management contexts.

  • Case Study: In animal models, administration of this compound resulted in significant pain relief comparable to standard analgesics, indicating its potential as a novel pain management therapy.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways related to inflammation and pain.
  • Receptor Modulation: It could interact with neurotransmitter receptors or ion channels, influencing pain perception and inflammatory responses.

Properties

IUPAC Name

methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-6(10)8-3-9(4-8,5-8)7(11)12-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHWXHQNMAFOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC(C1)(C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.